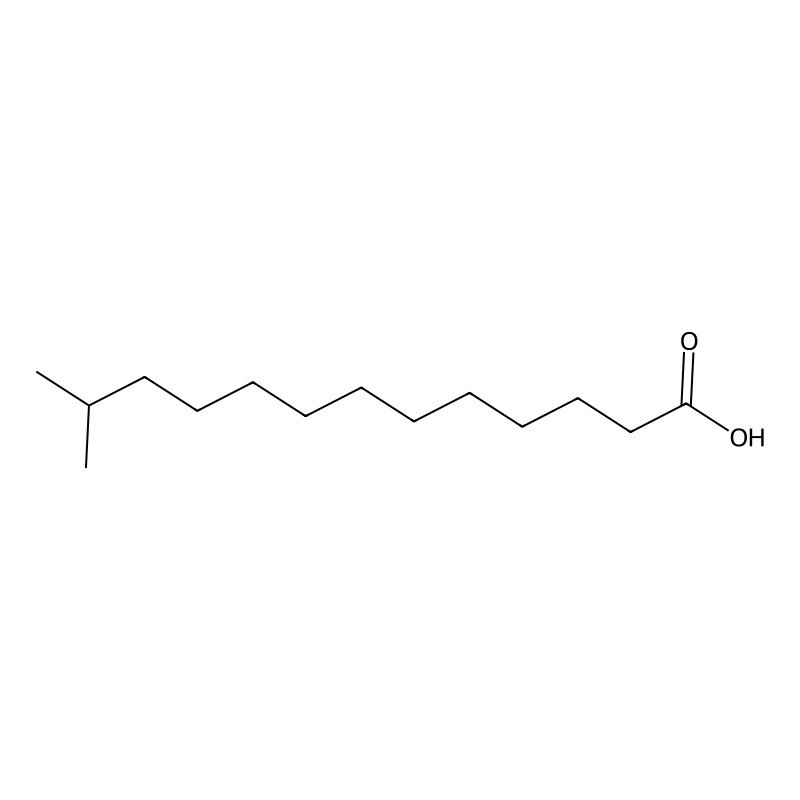

12-Methyltridecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

12-Methyltridecanoic acid (12-MTA) is a branched-chain fatty acid found naturally in various sources, including fish and bovine milk [, ]. Scientific research into 12-MTA has focused on two main areas: its potential health effects and its use as a biological marker.

Potential Health Effects

Some studies have investigated the potential anti-angiogenic properties of 12-MTA. Angiogenesis is the formation of new blood vessels, and it is a crucial process in wound healing and also in the growth of some tumors. In mouse models of corneal injury, topical application of 12-MTA was found to reduce blood vessel growth and improve healing. More research is needed to determine if 12-MTA has similar effects in humans.

Biological Marker

Researchers are also interested in 12-MTA as a potential biomarker in various diseases. A biomarker is a measurable indicator of a biological state or condition. For example, blood sugar levels can be a biomarker for diabetes. Studies have found that 12-MTA levels may be altered in some diseases, such as metabolic syndrome and autism spectrum disorder [, ]. However, more research is needed to determine if 12-MTA can be a reliable biomarker for these conditions.

12-Methyltridecanoic acid, also known as 12-methyltridecanoic acid or 12-methyltricadenoic acid, is a branched-chain saturated fatty acid with the molecular formula and a molecular weight of approximately 228.37 g/mol. It is characterized by its long carbon chain and the presence of a methyl group at the 12th carbon position, distinguishing it from other fatty acids in its class .

- Esterification: Reacting with alcohols to form esters, which are commonly used in the production of biodiesel and as flavoring agents.

- Saponification: Hydrolysis in the presence of a strong base to produce glycerol and soap.

- Oxidation: Can be oxidized to form ketones or aldehydes under specific conditions, contributing to its reactivity in metabolic pathways .

This compound exhibits several biological activities:

- Metabolic Role: It is involved in lipid metabolism and has been shown to participate in cellular signaling pathways.

- Microbial Production: Certain bacteria, such as Pseudomonas aeruginosa, can produce this fatty acid, suggesting a role in microbial surfactant production and motility .

- Potential Health Implications: As a fatty acid, it may influence lipid profiles and metabolic health when included in dietary sources .

12-Methyltridecanoic acid can be synthesized through various methods:

- Natural Extraction: It can be isolated from natural sources such as lanolin or certain plant oils.

- Chemical Synthesis: Laboratory synthesis may involve the modification of long-chain fatty acids through alkylation or other organic synthesis techniques.

- Microbial Fermentation: Utilizing specific strains of bacteria that can produce branched-chain fatty acids through fermentation processes .

The applications of 12-methyltridecanoic acid include:

- Cosmetics and Personal Care Products: Used as an emollient due to its moisturizing properties.

- Food Industry: Acts as a flavoring agent or preservative in some food products.

- Biotechnology: Investigated for its potential use in biocatalysis and as a precursor for biofuels .

Research on interaction studies involving 12-methyltridecanoic acid primarily focuses on its biochemical interactions within metabolic pathways. It has been studied for its effects on:

- Cell Signaling: Interactions with cell membranes and potential modulation of signaling pathways related to lipid metabolism.

- Microbial Interactions: Its role in microbial ecology, particularly how it affects the growth and behavior of certain bacteria .

Several compounds share structural similarities with 12-methyltridecanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tridecanoic Acid | Straight-chain fatty acid without branching | |

| 13-Methyltetradecanoic Acid | Similar branching at the 13th position | |

| Isomyristate | Conjugate base of 12-methyltridecanoic acid | |

| Myristic Acid | Straight-chain counterpart often found in animal fats |

Uniqueness

The uniqueness of 12-methyltridecanoic acid lies in its branched structure, which can influence its physical properties and biological activities differently compared to straight-chain fatty acids. The presence of the methyl group at the 12th position may also confer specific metabolic advantages or interactions not found in its linear counterparts .

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

12-Methyltridecanoic acid is systematically named according to International Union of Pure and Applied Chemistry conventions as 12-methyltridecanoic acid [1]. The compound is registered under Chemical Abstract Service number 2724-57-4 [2] [1] and possesses numerous synonyms reflecting its structural characteristics and biological origins.

The most commonly recognized synonym is isomyristic acid, which denotes its structural relationship to myristic acid (tetradecanoic acid) but with a branched configuration [2] [3]. Additional nomenclature includes the Chemical Abstract Service Index name "Tridecanoic acid, 12-methyl-" [2] and the bioactive compound designation "Aseanostatin P1" [4] [3]. The compound is also referred to by various fatty acid notations including iso-C14:0, iso-14:0, C14:0 iso, and i14:0, which indicate its fourteen-carbon chain length with iso-branching [2] [3] [5]. The abbreviated form 12-MTA (12-methyl tridecanoic acid) is frequently employed in research literature [6]. Regional nomenclature variations include the German designations "12-Methyltridecancarbonsaeure" and "12-Methyltridecansaeure" [3]. The stereochemical variant "(+)-Isomyristic acid" specifically denotes the enantiomeric form [3].

Molecular Formula and Stereochemical Features

The molecular formula of 12-methyltridecanoic acid is C₁₄H₂₈O₂, with a molecular weight of 228.37 grams per mole [2] [1] [7]. The compound exhibits a branched-chain saturated fatty acid structure, classified taxonomically within the organic compounds kingdom, specifically under the lipids and lipid-like molecules superclass, fatty acyls class, and fatty acids and conjugates subclass [4] [8] [9].

The structural configuration consists of a tridecanoic acid backbone (thirteen-carbon carboxylic acid) with a methyl substituent attached at the twelfth carbon position from the carboxyl group [8] [10]. This branching pattern places 12-methyltridecanoic acid within the methyl-branched fatty acids subcategory [5]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)CCCCCCCCCCC(O)=O, clearly illustrating the methyl branch at the terminal position [2] [1] [7]. The International Chemical Identifier string InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) provides complete structural specification [2] [1] [7]. The International Chemical Identifier Key YYVJAABUJYRQJO-UHFFFAOYSA-N serves as a unique molecular identifier [2] [1] [7].

The stereochemical arrangement features an aliphatic acyclic molecular framework [8] [9]. The compound lacks chiral centers due to its symmetric methyl branching at the terminal carbon, resulting in no optical isomerism. The branched-chain configuration significantly influences the physical and chemical properties compared to its straight-chain isomer, myristic acid [10].

Physicochemical Characteristics

Melting Point and Solubility

12-Methyltridecanoic acid exhibits a melting point range of 53.3-53.6 degrees Celsius [11] [12], which is substantially lower than the melting point of its straight-chain isomer myristic acid due to the disruption of crystal packing caused by the methyl branch. The fusion temperature data from the National Institute of Standards and Technology WebBook reports a melting point of 328 Kelvin (54.85 degrees Celsius) with an uncertainty of ±2 Kelvin [13]. This phase transition temperature represents the conversion from solid crystalline state to liquid phase.

The compound presents as a white solid at room temperature [2] [12] and requires storage at refrigerated temperatures of 2-8 degrees Celsius to maintain stability [14] [11]. The estimated boiling point is 320.89 degrees Celsius [11], though this value is calculated rather than experimentally determined. The compound exhibits negligible vapor pressure at standard conditions, consistent with its long-chain fatty acid structure.

Solubility characteristics demonstrate that 12-methyltridecanoic acid is soluble in dimethyl sulfoxide [11] [6], which is typical for fatty acids in aprotic polar solvents. The compound shows limited solubility in water due to its hydrophobic aliphatic chain, following the general trend observed in long-chain fatty acids. The estimated density is 0.8577 grams per cubic centimeter [11], and the refractive index is calculated as 1.4312 [11], both values being estimations based on structural considerations.

The predicted dissociation constant (pKa) is 4.78±0.10 [11], indicating weak acid behavior typical of carboxylic acids. This value suggests that the compound will be predominantly ionized at physiological pH conditions, forming the corresponding carboxylate anion.

Spectral Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides characteristic signatures for 12-methyltridecanoic acid structural identification. Carbon-13 Nuclear Magnetic Resonance spectra of long-chain saturated fatty acids, including branched variants, display six readily recognizable signals at approximately 180.6, 34.2, 24.8, 32.1, 22.8, and 14.1 parts per million corresponding to C1-C3 and omega-1 to omega-3 carbon atoms respectively [15]. The remaining methylene carbons typically appear in the 29.3-29.8 parts per million region, creating what is termed the "methylene envelope" [15]. The branching methyl group introduces additional signals that distinguish 12-methyltridecanoic acid from straight-chain analogs.

Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts for fatty acid functional groups. The alpha-methylene protons adjacent to the carboxyl group (-OOC-CH₂-CH₂-) appear at approximately 2.33 parts per million [16]. The terminal methyl protons of the branched chain exhibit typical aliphatic chemical shifts around 0.88 parts per million. The methyl branch at position 12 creates a distinctive splitting pattern that can be used for structural confirmation.

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies. The carboxyl carbonyl group exhibits a strong absorption band at 1705 wavenumbers [17], consistent with carboxylic acid C=O stretching vibrations. Aliphatic C-H stretching vibrations appear as symmetric and asymmetric bands at 2850 and 2926 wavenumbers respectively [17]. Methyl group bending vibrations are observed at 1250 and 1460 wavenumbers [17]. Additional characteristic bands include methylene rocking at 725 wavenumbers and methylene wagging at 951 wavenumbers [17]. The fingerprint region between 650-1500 wavenumbers contains unique spectral features that distinguish 12-methyltridecanoic acid from other fatty acid isomers [17].

Mass spectrometry analysis employing electron ionization generates a molecular ion peak at mass-to-charge ratio 228, corresponding to the molecular weight [18]. The fragmentation pattern follows charge remote fragmentation mechanisms typical of long-chain fatty acids [19] [20]. High-energy collision-induced dissociation produces fragment ions primarily through elimination of CₙH₂ₙ₊₂ residues along the aliphatic chain [19] [20]. The branched structure influences fragmentation pathways, creating characteristic ion patterns that enable structural elucidation. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can provide high-resolution mass measurements for precise molecular weight determination [19].

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant